molecular formula C4H5BrN2O B1279426 4-Bromo-3-methylisoxazol-5-amine CAS No. 33084-49-0

4-Bromo-3-methylisoxazol-5-amine

Cat. No.: B1279426
CAS No.: 33084-49-0
M. Wt: 177 g/mol
InChI Key: XCYKKCVEVOZFIL-UHFFFAOYSA-N
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Description

4-Bromo-3-methylisoxazol-5-amine is a heterocyclic compound with the molecular formula C4H5BrN2O and a molecular weight of 177.00 g/mol It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-methylisoxazol-5-amine involves the bromination of 3-methylisoxazol-5-amine. The reaction typically uses N-bromosuccinimide as the brominating agent in chloroform as the solvent. The reaction is carried out at 0°C, and the product is purified by column chromatography using a mixture of hexanes and ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoxazoles, depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the isoxazole ring.

    Reduction Reactions: Reduced amine derivatives of the original compound.

Scientific Research Applications

4-Bromo-3-methylisoxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biological Research: It is used in the study of enzyme inhibitors and other biological processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylisoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets in biological pathways. The exact mechanism would vary based on the structure of the final compound synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylaniline
  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 2-Amino-5-bromo-4,6-dimethylpyridine

Uniqueness

4-Bromo-3-methylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKKCVEVOZFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440671
Record name 4-Bromo-3-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33084-49-0
Record name 4-Bromo-3-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33084-49-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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